8-Bromo-6-methylquinazoline
Description
8-Bromo-6-methylquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at the 8-position and a methyl group at the 6-position of the quinazoline core. Quinazolines are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrimidine ring, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activity.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromo-6-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-7-4-11-5-12-9(7)8(10)3-6/h2-5H,1H3 |
InChI Key |
IMDFCOCYYUZSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=CN=C2C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinazoline typically involves the bromination of 6-methylquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of microwave-assisted synthesis to enhance reaction rates and yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 8-amino-6-methylquinazoline, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has highlighted the potential of 8-Bromo-6-methylquinazoline as an anticancer agent. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (SW480) cells. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation significantly, with IC50 values indicating potent activity compared to established chemotherapeutics such as Doxorubicin .
Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival. By binding to these enzymes, this compound can disrupt critical signaling pathways, leading to apoptosis in cancer cells .
Biological Research
Enzyme Modulation
this compound has been studied for its ability to modulate enzyme activities, particularly kinases and phosphatases. This modulation can influence cellular signaling pathways related to cell growth, differentiation, and metabolism. The compound's interaction with these enzymes makes it a candidate for further exploration in drug development targeting various diseases.
Antimicrobial Activity
In addition to its anticancer properties, studies have suggested that this compound may possess antimicrobial activities. This aspect is particularly relevant in the context of developing new antibiotics or antifungal agents as resistance to existing drugs continues to rise .
Industrial Applications
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical industries .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Comparison Compound |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 15.85 ± 3.32 | Erlotinib |
| Anticancer Activity | SW480 | 17.85 ± 0.92 | Doxorubicin |
| Antimicrobial Activity | Various | Not specified | Standard Antibiotics |
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of various quinazoline derivatives on MCF-7 and SW480 cell lines. Among these derivatives, this compound demonstrated significant antiproliferative activity with lower IC50 values than standard treatments like Erlotinib, suggesting its potential as an effective anticancer agent .
Case Study 2: Enzyme Inhibition
In another research project focused on enzyme modulation, this compound was shown to inhibit specific kinases involved in cancer cell signaling pathways. The study provided insights into how this compound could be utilized in developing targeted therapies for cancer treatment, emphasizing its role in modulating critical cellular processes .
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinazoline is primarily related to its ability to interact with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of bromine and other functional groups distinguishes 8-Bromo-6-methylquinazoline from analogs. For example:
- 6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5, similarity: 0.86): Bromine at the 6-position and a methyl group at the 2-position, with a ketone at the 4-position. The ketone introduces hydrogen-bonding capability, altering solubility and reactivity compared to the non-oxidized quinazoline core in the target compound .
- 8-Bromo-6-methoxyquinazoline (CAS 1126824-49-4, similarity: 0.85): A methoxy group at the 6-position instead of methyl. Methoxy is electron-donating, increasing solubility in polar solvents and modifying electronic distribution for nucleophilic attacks .
- 6-Bromo-4-chloro-2-methylquinazoline (CAS 351426-04-5, similarity: 0.95): Chlorine at the 4-position enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to the target compound’s unsubstituted 4-position .
Table 1: Substituent Effects on Key Properties
| Compound Name | CAS Number | Substituents | Key Properties/Reactivity |
|---|---|---|---|
| This compound | - | 8-Br, 6-Me | Moderate electrophilicity; steric hindrance from Me |
| 6-Bromo-2-methylquinazolin-4-one | 5426-59-5 | 6-Br, 2-Me, 4-O | Enhanced solubility due to ketone; reduced aromaticity |
| 8-Bromo-6-methoxyquinazoline | 1126824-49-4 | 8-Br, 6-OMe | Polar OMe group improves solubility; directs electrophiles |
| 6-Bromo-4-chloro-2-methylquinazoline | 351426-04-5 | 6-Br, 4-Cl, 2-Me | High reactivity at C4 due to Cl; potential cross-coupling |
Physicochemical and Pharmacological Profiles
- Melting Points and Stability : Derivatives like 6-Bromo-4-methylquinazolin-8-ol (CAS 2231399-83-8) exhibit higher melting points (decomposition at ~330°C) due to hydrogen bonding from the hydroxyl group, whereas this compound’s melting point is likely lower .
- Biological Activity : While 8-Bromo-1-methyl-6-phenyl-4H-triazolo[4,3-α][1,4]benzodiazepine () is a benzodiazepine analog with CNS activity, this compound’s bioactivity remains less documented but may align with kinase inhibition trends seen in halogenated quinazolines .
Biological Activity
8-Bromo-6-methylquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Activity : It serves as a building block for synthesizing compounds that target tyrosine kinases, which are pivotal in cancer cell signaling pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial and fungal strains.
- Antiviral Effects : Some studies indicate it may exhibit antiviral properties, particularly in the context of emerging viral threats.
The synthesis of this compound typically involves bromination of 6-methylquinazoline under controlled conditions. The compound's mechanism of action primarily involves inhibition of tyrosine kinases, crucial for cancer cell proliferation and survival.
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : Bromine can be replaced with other functional groups.
- Oxidation and Reduction : It can form different quinazoline derivatives.
- Coupling Reactions : Participates in reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds.
Anticancer Studies
A study evaluating the cytotoxic effects of this compound derivatives on cancer cell lines demonstrated significant activity. For instance, compounds derived from this quinazoline exhibited IC50 values indicating potent inhibition against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The most notable derivative showed an IC50 value of 15.85 ± 3.32 µM against MCF-7 cells, outperforming established drugs like Erlotinib in selectivity for tumor cells over normal cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Compounds derived from it have shown significant antibacterial and antifungal activities. For example, certain derivatives were comparable to standard antibiotics in inhibiting growth against various pathogens .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8b | SW480 | 17.85 ± 0.92 | Doxorubicin | Not specified |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|---|---|
| 2b | Staphylococcus aureus | 20 | Candida albicans | 18 |
| 2c | Escherichia coli | 22 | Aspergillus niger | 19 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
